molecular formula C13H24O2 B10766991 (2E)-11-methyldodec-2-enoic acid

(2E)-11-methyldodec-2-enoic acid

Cat. No.: B10766991
M. Wt: 212.33 g/mol
InChI Key: SNTXNGAQYNSTHI-UHFFFAOYSA-N
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Description

(2E)-11-Methyldodec-2-enoic acid is an organic compound characterized by a double bond in the second position and a methyl group on the eleventh carbon of a dodecenoic acid chain

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (2E)-11-methyldodec-2-enoic acid typically involves the use of alkenylation reactions. One common method is the Wittig reaction, where a phosphonium ylide reacts with an aldehyde to form the desired alkene. The reaction conditions often include the use of a strong base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in an aprotic solvent like tetrahydrofuran (THF).

Industrial Production Methods: Industrial production of this compound may involve catalytic processes that ensure high yield and purity. Catalysts such as palladium on carbon (Pd/C) can be used to facilitate hydrogenation reactions, while maintaining the integrity of the double bond in the desired position.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, typically using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions can be performed using hydrogen gas (H2) in the presence of a palladium catalyst, converting the double bond into a single bond.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the carboxyl group can be replaced by other functional groups using reagents like thionyl chloride (SOCl2).

Common Reagents and Conditions:

    Oxidation: KMnO4 in aqueous solution, CrO3 in acetic acid.

    Reduction: H2 with Pd/C catalyst.

    Substitution: SOCl2 in anhydrous conditions.

Major Products:

    Oxidation: Formation of dicarboxylic acids or ketones.

    Reduction: Formation of saturated dodecanoic acid.

    Substitution: Formation of acyl chlorides or esters.

Scientific Research Applications

(2E)-11-Methyldodec-2-enoic acid has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules and polymers.

    Biology: Studied for its role in biological signaling pathways and as a potential bioactive compound.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.

    Industry: Utilized in the production of specialty chemicals and materials, such as surfactants and lubricants.

Mechanism of Action

The mechanism of action of (2E)-11-methyldodec-2-enoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The double bond and methyl group contribute to its binding affinity and specificity. The compound can modulate biochemical pathways by inhibiting or activating enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

    (2E)-Dodec-2-enoic acid: Lacks the methyl group on the eleventh carbon, resulting in different chemical properties and reactivity.

    (2E)-11-Methyldodec-3-enoic acid: The double bond is shifted to the third position, altering its interaction with biological targets.

Uniqueness: (2E)-11-Methyldodec-2-enoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H24O2

Molecular Weight

212.33 g/mol

IUPAC Name

11-methyldodec-2-enoic acid

InChI

InChI=1S/C13H24O2/c1-12(2)10-8-6-4-3-5-7-9-11-13(14)15/h9,11-12H,3-8,10H2,1-2H3,(H,14,15)

InChI Key

SNTXNGAQYNSTHI-UHFFFAOYSA-N

Canonical SMILES

CC(C)CCCCCCCC=CC(=O)O

Origin of Product

United States

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